N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound with a unique structure that combines elements of thieno[3,2-d]pyrimidine and benzo[d]thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting with commercially available precursors. A common approach might involve:
Formation of Thieno[3,2-d]pyrimidine Core:
Starting with a 2-aminothiophene derivative and reacting it with a cyanoacetamide under basic conditions to form the thieno[3,2-d]pyrimidine core.
Attachment of the Benzo[d]thiazole Moiety:
Coupling reactions involving benzo[d]thiazole derivatives and suitable linkers to the thieno[3,2-d]pyrimidine intermediate.
Final Carboxamide Formation:
Conversion of the intermediate into the desired carboxamide through acylation reactions.
Industrial Production Methods
In an industrial setting, the production would involve scaling up these reactions with a focus on optimizing yields and ensuring purity. Continuous flow reactors and automated synthesis systems might be employed to handle the complex multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation at the thieno[3,2-d]pyrimidine ring or other reactive sites.
Reduction: Reduction of the dioxo groups to corresponding hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzo[d]thiazole ring.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles/nucleophiles are commonly used. Reaction conditions include varying temperatures and solvents to optimize the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used but typically include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Potential use in studying enzyme interactions and cellular processes.
Medicine: Investigated for potential therapeutic effects, particularly in targeting specific molecular pathways in diseases.
Industry: Application in developing new materials with unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into binding pockets of target proteins, modulating their activity. This interaction can lead to the inhibition or activation of certain biological pathways, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
When compared to similar compounds, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide stands out due to its unique combination of thieno[3,2-d]pyrimidine and benzo[d]thiazole moieties. Similar compounds might include those with either the thieno[3,2-d]pyrimidine or benzo[d]thiazole structures but not both.
Similar Compounds:
Thieno[3,2-d]pyrimidine derivatives
Benzo[d]thiazole derivatives
Other carboxamide compounds with different aromatic rings
By understanding the unique properties and applications of this compound, researchers can explore new avenues in various scientific fields, unlocking potential benefits for chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c21-14(9-1-2-10-12(7-9)25-8-18-10)17-4-5-20-15(22)13-11(3-6-24-13)19-16(20)23/h1-3,6-8H,4-5H2,(H,17,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGMGMGHSZVUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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